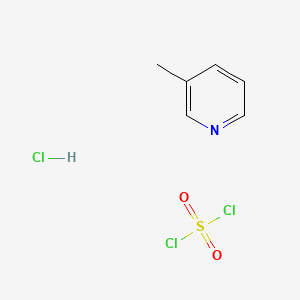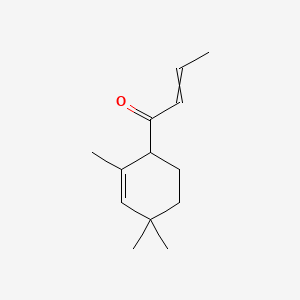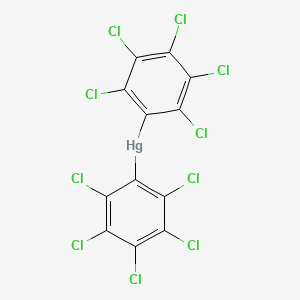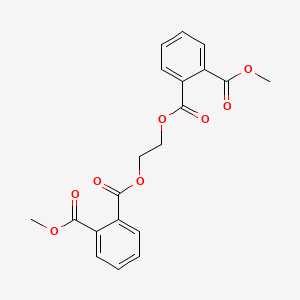
(Pyridin-3-yl)methanesulfonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyridin-3-yl)methanesulfonyl chloride hydrochloride: is a chemical compound with the molecular formula C6H7Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yl)methanesulfonyl chloride hydrochloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This reaction is carried out in a controlled environment to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize byproducts. The process involves the stepwise or continuous addition of phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid, followed by distillation under reduced pressure to purify the product .
Chemical Reactions Analysis
Types of Reactions: (Pyridin-3-yl)methanesulfonyl chloride hydrochloride undergoes various chemical reactions, including substitution reactions. It is particularly reactive towards nucleophiles due to the presence of the sulfonyl chloride group .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products: The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .
Scientific Research Applications
Chemistry: In chemistry, (Pyridin-3-yl)methanesulfonyl chloride hydrochloride is used as a reagent in the synthesis of various organic compounds. Its reactivity makes it a valuable tool in the formation of sulfonamide and sulfonate ester linkages .
Biology and Medicine: In biological and medical research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity of the molecules, making it useful in drug development and biochemical studies .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to form stable sulfonamide and sulfonate ester bonds makes it a key intermediate in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of (Pyridin-3-yl)methanesulfonyl chloride hydrochloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester linkages. This reaction can modify the structure and function of the target molecules, leading to changes in their biological activity .
Comparison with Similar Compounds
- Pyridine-3-sulfonyl chloride
- Pyridine-4-sulfonyl chloride
- Benzene sulfonyl chloride
Uniqueness: (Pyridin-3-yl)methanesulfonyl chloride hydrochloride is unique due to the presence of both the pyridine ring and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are not found in other similar compounds. For example, the pyridine ring can participate in additional interactions, such as hydrogen bonding and π-π stacking, which can influence the overall reactivity and stability of the compound .
Properties
Molecular Formula |
C6H8Cl3NO2S |
|---|---|
Molecular Weight |
264.6 g/mol |
IUPAC Name |
3-methylpyridine;sulfuryl dichloride;hydrochloride |
InChI |
InChI=1S/C6H7N.Cl2O2S.ClH/c1-6-3-2-4-7-5-6;1-5(2,3)4;/h2-5H,1H3;;1H |
InChI Key |
MRUQMHGCQUZCSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC=C1.O=S(=O)(Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)






![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one](/img/structure/B14753418.png)


